A Technical Guide to 5-Ethynyl-2-methylaniline (CAS No. 183322-53-4): Properties, Synthesis, and Applications in Modern Chemistry
A Technical Guide to 5-Ethynyl-2-methylaniline (CAS No. 183322-53-4): Properties, Synthesis, and Applications in Modern Chemistry
Introduction: A Bifunctional Tool for Chemical Innovation
In the landscape of modern chemical synthesis and drug discovery, the strategic value of a molecule is often defined by its versatility. 5-Ethynyl-2-methylaniline is a prime example of such a versatile building block. It integrates three distinct chemical motifs into a single, compact scaffold: a nucleophilic aniline core, a sterically and electronically influential methyl group, and a highly reactive terminal alkyne. The aniline moiety is a well-established pharmacophore and a cornerstone of many synthetic pathways, while the terminal ethynyl group serves as a powerful handle for bioorthogonal ligation reactions, most notably Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry."
This guide provides an in-depth technical overview of 5-Ethynyl-2-methylaniline for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of data to explore the causality behind its reactivity, propose robust synthetic strategies, and illuminate its applications as a key intermediate in medicinal chemistry and chemical biology.
Part 1: Core Chemical and Physical Properties
A comprehensive understanding of a reagent begins with its fundamental properties. While extensive experimental data for this specialized compound is not broadly published, we can consolidate its known identifiers and key computed properties.
| Property | Value | Source |
| CAS Number | 183322-53-4 | [1] |
| Molecular Formula | C₉H₉N | [2] |
| Molecular Weight | 131.17 g/mol | (Calculated) |
| Monoisotopic Mass | 131.0735 Da | [2] |
| IUPAC Name | 5-ethynyl-2-methylaniline | [2] |
| SMILES | CC1=C(C=C(C=C1)C#C)N | [2] |
| InChI Key | UASVPQOWYLTXIE-UHFFFAOYSA-N | [2] |
Part 2: Hazard Profile and Safe Handling
As with all aniline derivatives, proper safety protocols are paramount. The available safety data indicates that 5-Ethynyl-2-methylaniline should be handled with care, assuming the general hazards associated with this class of compounds.
| Hazard Information | Details | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][3] |
| Precautionary Advice | Use only in a well-ventilated area or under a chemical fume hood. Wear protective gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, or vapors. Wash skin thoroughly after handling. | [3] |
Trustworthiness in Handling: The self-validating system for handling this compound involves treating it as acutely toxic and irritant. All manipulations should be performed in a certified chemical fume hood. A dedicated set of personal protective equipment (PPE) should be used, and waste should be segregated into appropriate hazardous waste streams. Assume the material darkens upon storage due to oxidation, a common trait for anilines, and store under an inert atmosphere if possible.
Part 3: The Duality of Reactivity: A Mechanistic Perspective
The synthetic utility of 5-Ethynyl-2-methylaniline is rooted in the distinct and orthogonal reactivity of its aniline and ethynyl functional groups. A skilled chemist can selectively address one group while leaving the other intact for subsequent transformations.
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The Aniline Moiety: The amino group (-NH₂) is a potent nucleophile and a weak base. It readily participates in N-acylation, N-alkylation, reductive amination, and diazotization reactions. The ortho-methyl group provides a slight electron-donating effect, which subtly modulates the basicity and nucleophilicity of the amine and influences the regioselectivity of potential electrophilic aromatic substitution reactions.[4]
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The Ethynyl Moiety: The terminal alkyne is the molecule's gateway to bioorthogonal chemistry. Its most prominent reaction is the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage with an azide-bearing partner.[5] This reaction is exceptionally reliable and high-yielding, proceeding under mild, often aqueous, conditions. The alkyne can also participate in other transformations such as Sonogashira cross-coupling, Glaser coupling, and hydrofunctionalization reactions.
Part 4: Proposed Synthetic Workflow: Sonogashira Cross-Coupling
While this compound is commercially available from specialty suppliers, understanding its synthesis is crucial for designing derivatives. A robust and field-proven method for installing a terminal alkyne onto an aromatic ring is the Sonogashira cross-coupling reaction.
The logical approach starts with a readily available, halogenated precursor, such as 5-bromo-2-methylaniline. This precursor is coupled with a protected acetylene source, like trimethylsilylacetylene (TMSA), to prevent self-coupling. The final step involves the mild deprotection of the silyl group to reveal the desired terminal alkyne.
Detailed Experimental Protocol (Representative)
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Reaction Setup: To an oven-dried Schlenk flask, add 5-bromo-2-methylaniline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
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Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.
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Reagent Addition: Through a syringe, add anhydrous triethylamine (TEA, 3.0 eq) followed by trimethylsilylacetylene (1.2 eq).
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Heating: Stir the reaction mixture at 60-70 °C and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
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Workup (Coupling): Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄. Concentrate the solvent under reduced pressure. The crude silyl-protected intermediate can be purified by column chromatography or used directly in the next step.
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Deprotection: Dissolve the crude intermediate in methanol. Add potassium carbonate (K₂CO₃, 2.0 eq) and stir at room temperature for 1-3 hours, monitoring by TLC.
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Final Workup and Purification: Once the deprotection is complete, neutralize the mixture with 1M HCl. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the final product, 5-Ethynyl-2-methylaniline, by flash column chromatography on silica gel.
Part 5: Applications in Research and Drug Development
The unique structure of 5-Ethynyl-2-methylaniline makes it a high-value intermediate for addressing complex chemical challenges.
A. The "Clickable" Anchor for Chemical Biology
The primary and most powerful application of this molecule is to serve as a "clickable" building block. A researcher can incorporate it into a larger molecule of interest—such as a kinase inhibitor, a peptide, or a natural product analogue—via standard reactions involving the aniline nitrogen. The ethynyl group, being non-reactive under most biological and synthetic conditions, is carried through the synthesis. This terminal alkyne can then be used to attach a vast array of probes or functional tags.
Causality: This strategy is effective because CuAAC chemistry is bioorthogonal; it does not interfere with native biological functional groups. This allows for the precise and efficient labeling of molecules in complex environments, including live cells.
B. A Versatile Intermediate in Medicinal Chemistry
Aniline derivatives are ubiquitous in pharmaceuticals, forming the core of many kinase inhibitors, antivirals, and anti-inflammatory agents.[6][7] 5-Ethynyl-2-methylaniline provides a unique substitution pattern that medicinal chemists can leverage to probe structure-activity relationships (SAR).
However, a critical consideration in drug design is the metabolic stability of anilines. The aniline motif is a known "structural alert" due to its potential for metabolic oxidation by Cytochrome P450 enzymes into reactive, and potentially toxic, quinone-imine species.[8] Therefore, while 5-Ethynyl-2-methylaniline is a valuable tool, drug development professionals using this scaffold must rigorously evaluate the metabolic fate of any resulting drug candidates. The search for saturated bioisosteres of anilines is an active area of research aimed at mitigating this very risk.[8]
Conclusion
5-Ethynyl-2-methylaniline is more than a mere catalogue chemical; it is a sophisticated tool for molecular engineering. Its value lies in the orthogonal reactivity of its functional groups, allowing for sequential, controlled synthetic transformations. The aniline core provides a classic entry point for building pharmaceutically relevant structures, while the ethynyl group offers a modern, robust handle for attaching probes and other functionalities via click chemistry. For researchers in drug discovery and chemical biology, a thorough understanding of this molecule's properties, reactivity, and synthetic context is essential for unlocking its full potential in the creation of novel chemical entities and biological tools.
References
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5-ethynyl-2-methylaniline (C9H9N). PubChemLite. [Link]
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Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters via PMC - NIH. [Link]
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5-Ethynyl-2'-deoxyuridine. Wikipedia. [Link]
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(Note: An actual image would be generated here in a real-world application)
